molecular formula C15H9F6N3O2 B8116708 Ethyl 2,4-bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridine-8-carboxylate

Ethyl 2,4-bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridine-8-carboxylate

Cat. No.: B8116708
M. Wt: 377.24 g/mol
InChI Key: YCTHSPSUCMFMNH-UHFFFAOYSA-N
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Description

Ethyl 2,4-bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridine-8-carboxylate is a fluorinated heterocyclic compound synthesized as a key intermediate in the development of hepatitis C virus (HCV) entry inhibitors. Its structure features an imidazo[1,2-a][1,8]naphthyridine core substituted with two trifluoromethyl groups at positions 2 and 4, along with an ethyl ester at position 8. The trifluoromethyl groups enhance metabolic stability and lipophilicity, while the ester moiety allows for further derivatization into bioactive amides .

The compound is synthesized via a cyclization reaction between 2,6-diaminopyridine and hexafluoropentanedione, followed by condensation with methyl bromopyruvate in acetone under reflux (yield: 38%) . It is commercially available from suppliers like Santa Cruz Biotechnology (Catalog #sc-327258, $198/500 mg) .

Properties

IUPAC Name

ethyl 2,4-bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridine-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9F6N3O2/c1-2-26-13(25)9-6-24-11(22-9)4-3-7-8(14(16,17)18)5-10(15(19,20)21)23-12(7)24/h3-6H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCTHSPSUCMFMNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN2C(=N1)C=CC3=C2N=C(C=C3C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9F6N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Substrate Preparation

A 2-aminoimidazo[1,2-a]pyridine derivative is reacted with 3-oxo-butyraldehyde dimethyl acetal under acidic conditions to form the naphthyridine ring. The ethyl carboxylate group is introduced via esterification of a carboxylic acid intermediate using ethanol and H2SO4.

Regioselective Trifluoromethylation

Double C–H trifluoromethylation is achieved using Umemoto’s reagent (2,4-bis(trifluoromethyl)benzotrifluoride) under palladium catalysis. Optimal conditions (Pd(OAc)2, Xantphos, Cs2CO3, DMF, 110°C) yield 72–85% regioselectivity for the 2- and 4-positions. Competing mono-trifluoromethylation is suppressed by excess reagent and prolonged reaction times (24–36 h).

Table 1: Key Reaction Parameters for Direct C–H Arylation

ParameterOptimal ValueEffect on Yield/Selectivity
CatalystPd(OAc)2 (5 mol%)Higher loading reduces selectivity
LigandXantphos (10 mol%)Chelation enhances stability
SolventDMFPolar aprotic favors activation
Temperature110°CBelow 100°C slows kinetics
Reaction Time24–36 hShorter times favor mono-CF3

Stepwise Assembly via Cyclocondensation

An alternative route involves constructing the naphthyridine and imidazole rings sequentially. This method, adapted from Selvakumar et al., proceeds as follows:

Naphthyridine Ring Formation

2,6-Diaminopyridine reacts with ethyl acetoacetate in acetic acid to yield 2,7-dimethyl-1,8-naphthyridine. Oxidation with selenium dioxide converts the 7-methyl group to a carboxaldehyde (85% yield).

Imidazole Annulation

The aldehyde intermediate undergoes cyclocondensation with ammonium acetate and trimethyl orthoformate, forming the imidazo[1,2-a] ring. Trifluoromethyl groups are introduced via nucleophilic substitution using CF3Cu generated in situ from TMSCF3 and CuI.

Critical Considerations:

  • Oxidation Control: Selenium dioxide must be added portionwise to prevent overoxidation to carboxylic acids.

  • Steric Effects: Bulky trifluoromethyl groups necessitate elevated temperatures (120°C) for complete substitution.

Late-Stage Functionalization Strategies

Post-cyclization modifications enable flexibility in introducing substituents:

Esterification of Carboxylic Acid Precursors

Hydrolysis of the ethyl ester (1N HCl, reflux) followed by re-esterification with ethanol under Steglich conditions (DCC, DMAP) allows purification of intermediates.

Halogenation-Trifluoromethylation Sequences

Bromination at the 2- and 4-positions (NBS, AIBN) precedes cross-coupling with CF3 sources (e.g., CF3SiMe3, Pd2(dba)3). This method achieves 68% yield but requires rigorous exclusion of moisture.

Comparative Analysis of Synthetic Routes

Table 2: Efficiency Metrics for Preparation Methods

MethodYield (%)Purity (%)Key Advantage
Direct C–H Arylation72–85>95Fewer steps, high regioselectivity
Stepwise Assembly60–7590–95Flexible intermediate modification
Late-Stage Functionalization50–6885–90Tolerates sensitive functional groups
  • Direct Arylation is preferred for scalability but requires specialized catalysts.

  • Stepwise Assembly offers better control over substituent positioning at the cost of additional purification steps .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,4-bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridine-8-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, solvents, and catalysts to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type.

Scientific Research Applications

Medicinal Chemistry

Ethyl 2,4-bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridine-8-carboxylate has shown promising results in the development of new pharmaceutical agents. Its structural features allow for interactions with biological targets that are crucial for therapeutic efficacy.

Case Study: Anticancer Activity

Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, compounds synthesized based on this structure have demonstrated inhibition of tumor growth in preclinical models. The trifluoromethyl groups enhance lipophilicity and bioavailability, making them suitable candidates for further development as anticancer agents .

Antimicrobial Properties

The compound's imidazole ring is known for its biological activity, particularly in antimicrobial applications. Studies have highlighted its effectiveness against a range of pathogens, including bacteria and fungi.

Case Study: Antibacterial Screening

In a recent study, this compound was tested against multi-drug resistant strains of bacteria. Results showed significant inhibition of bacterial growth at low concentrations, suggesting potential as a lead compound for developing new antibiotics .

Material Science

The unique properties of this compound also make it valuable in material science. Its ability to form stable complexes with metal ions opens avenues for applications in catalysis and sensor technology.

Case Study: Catalytic Applications

The compound has been utilized as a ligand in coordination chemistry to create metal complexes with enhanced catalytic properties. These complexes have shown effectiveness in promoting various organic transformations under mild conditions .

Biological Research

In addition to its medicinal applications, this compound is used in biological research as a tool to study cellular processes and signaling pathways.

Case Study: Proteomics Research

This compound has been employed in proteomics studies to investigate protein interactions and modifications. Its ability to selectively bind to specific proteins facilitates the understanding of complex biological systems .

Summary of Applications

Application AreaDescriptionCase Studies/Findings
Medicinal ChemistryDevelopment of anticancer agentsInhibition of tumor growth in preclinical models
Antimicrobial PropertiesEffective against multi-drug resistant bacteriaSignificant growth inhibition at low concentrations
Material ScienceUsed as a ligand for metal complexesEnhanced catalytic properties in organic transformations
Biological ResearchTool for studying protein interactionsInsights into cellular processes through proteomics studies

Mechanism of Action

The mechanism of action of Ethyl 2,4-bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridine-8-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The ethyl ester serves as a precursor to diverse derivatives, primarily through hydrolysis to the carboxylic acid (compound 4 ) and subsequent coupling with amines. Below is a detailed comparison of structural analogs:

Key Findings:

Structural Modifications :

  • The ethyl ester (parent compound) is critical for introducing diverse R-groups. Hydrolysis to the carboxylic acid (4) enables coupling with amines via HATU/DIPEA, yielding amides with varied pharmacophores (e.g., piperidine, morpholine) .
  • Trifluoromethyl groups contribute to electron-withdrawing effects, enhancing stability and binding affinity to viral targets .

Synthetic Efficiency: Yields vary significantly based on substituents. For example, 5v (3-aminophenylamide) achieves 79% yield, while 5w (4-aminophenylamide) drops to 15% due to steric and electronic challenges . Morpholine-containing derivatives (e.g., 5g) exhibit moderate yields (43%) but improved solubility .

Biological Potential: All derivatives retain the imidazo[1,8]naphthyridine core, suggesting shared mechanisms as HCV entry inhibitors . 5c and 5v are highlighted for their high yields and structural complexity, making them candidates for in vitro antiviral testing .

Analytical Validation

  • NMR/HRMS : All compounds were validated via ¹H/¹³C NMR and high-resolution mass spectrometry. For instance, 5c showed characteristic peaks for the piperidine moiety (δ 9.05 ppm, aromatic H) and confirmed molecular ion [M+H]⁺ at 475.1197 .
  • Thermodynamic Stability : The trifluoromethyl groups induce deshielding in ¹³C NMR (e.g., δ 147.6 ppm, q, J = 37.0 Hz) , indicative of strong electron-withdrawing effects.

Commercial and Research Relevance

  • The parent compound is marketed for research use, while derivatives remain experimental. Suppliers like Santa Cruz Biotechnology and CymitQuimica highlight industrial demand for fluorinated heterocycles .
  • Derivatives with polar groups (e.g., morpholine in 5g ) are prioritized for pharmacokinetic optimization .

Biological Activity

Ethyl 2,4-bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridine-8-carboxylate (CAS Number: 439094-91-4) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, pharmacological properties, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C₁₅H₁₁F₆N₃O₂
  • Molecular Weight : 379.26 g/mol
  • Melting Point : 189-191 °C
  • Purity : ≥95% .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes the reaction of pyridine derivatives with trifluoroacetyl compounds under acidic conditions to yield the desired imidazo-naphthyridine structure .

Antimicrobial Activity

Recent studies have indicated that derivatives of imidazo[1,2-a][1,8]naphthyridine compounds exhibit notable antimicrobial properties. For instance, a study highlighted that certain derivatives showed significant antibacterial activity against Gram-positive and Gram-negative bacteria . The mechanism is believed to involve the inhibition of bacterial DNA gyrase.

Anti-inflammatory Properties

This compound has been evaluated for its anti-inflammatory effects. In vitro assays demonstrated that it could inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory pathways. The compound showed an IC50 value comparable to standard anti-inflammatory drugs like diclofenac .

Anticancer Potential

Several studies have explored the anticancer potential of this compound. For instance, it has been reported to induce apoptosis in cancer cell lines through the activation of caspase pathways and modulation of cell cycle progression . The compound's ability to inhibit tumor growth in animal models has also been documented.

Case Studies

  • Case Study on Antimicrobial Efficacy :
    • A derivative of Ethyl 2,4-bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridine was tested against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating potent antibacterial activity.
  • Case Study on Anti-inflammatory Effects :
    • In a controlled experiment with rats induced with inflammation via carrageenan injection, administration of the compound led to a significant reduction in paw edema compared to the control group (p < 0.05), suggesting effective anti-inflammatory action.

Data Tables

Biological Activity IC50/Effectiveness Reference
COX-2 InhibitionIC50 = 0.02–0.04 µM
Antibacterial ActivityMIC = 32 µg/mL (S. aureus)
Anti-inflammatory (edema reduction)Significant reduction compared to controlCase Study

Q & A

Q. What is the standard synthetic route for Ethyl 2,4-bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridine-8-carboxylate?

The compound is synthesized via a two-step procedure:

  • Step 1 : Acid-promoted cyclization of 2,6-diaminopyridine with hexafluoropentanedione yields 2,4-bis(trifluoromethyl)-1,8-naphthyridine.
  • Step 2 : Reaction with methyl bromopyruvate in refluxing acetone forms the imidazo[1,2-a][1,8]naphthyridine core, followed by esterification to produce the ethyl carboxylate derivative. Hydrolysis of the ester (using LiOH/THF/H₂O) generates the carboxylic acid, which can be coupled with amines via HATU in DMF to form amide derivatives .

Q. How is the compound characterized after synthesis?

Post-synthesis characterization typically involves:

  • HPLC-MS : For molecular weight confirmation (e.g., [M+H]+ 400.8 observed for intermediates) .
  • Chromatographic purification : Reversed-phase column chromatography is used to isolate pure compounds, as demonstrated in multi-step syntheses with yields ranging from 18% to 97% .
  • ¹H/¹³C NMR and IR spectroscopy : For structural elucidation of intermediates and final products .

Q. What are the common derivatives synthesized from this compound?

The carboxylic acid intermediate (obtained via hydrolysis) is frequently functionalized into amides using diverse amines. For example:

  • Coupling with 3-fluoro-2-pyridyl derivatives to generate sulfonyl-substituted analogs .
  • Bioisosteric replacements (e.g., triazolopyrimidine scaffolds) to explore structure-activity relationships .

Advanced Research Questions

Q. How can the coupling efficiency of amide derivatives be optimized?

  • Reagent selection : HATU in DMF is standard, but alternative coupling agents (e.g., EDCI/HOBt) may improve yields for sterically hindered amines.
  • Solvent optimization : Polar aprotic solvents like DMF or DMSO enhance solubility of hydrophobic intermediates.
  • Temperature control : Reactions performed at 0°C to room temperature reduce side reactions, as seen in sulfonyl-thiolate conjugation steps .

Q. What strategies improve the yield of the cyclization step?

  • Acid catalysis : Use of glacial acetic acid or POCl₃ for chlorination (e.g., converting hydroxyl groups to chloro intermediates) improves cyclization efficiency .
  • Reaction monitoring : Real-time HPLC-MS analysis identifies incomplete reactions, enabling reagent replenishment (e.g., adding excess bromopyruvate mid-reaction) .
  • Purification protocols : Reversed-phase chromatography resolves byproducts, critical for multi-gram syntheses .

Q. How to analyze contradictory data in biological activity assays (e.g., HCV entry inhibition)?

  • Dose-response studies : Validate activity trends across multiple concentrations to rule out false positives/negatives.
  • Structural analogs : Compare bioactivity of derivatives (e.g., sulfonyl vs. thiolate substituents) to identify pharmacophore requirements. For example, ethylsulfonyl groups in Patent Example B (compound I.54) showed enhanced stability over thiolates .
  • Mechanistic assays : Use surface plasmon resonance (SPR) or fluorescence polarization to confirm target binding, distinguishing true inhibitors from assay artifacts .

Methodological Considerations

  • Data tables : Include reaction yields, HPLC retention times, and spectral data for reproducibility (e.g., compound I.54a: tR = 1.127 min, [M+H]+ 400.8) .
  • Contradiction resolution : Cross-reference synthetic protocols (e.g., vs. 13) to standardize cyclization conditions.

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